4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted with a methoxy group at position 4 and a piperidin-1-yl group at position 2. The piperidine ring is further modified with a (3-methylpyridin-2-yl)oxy methyl moiety.
Properties
IUPAC Name |
4-methoxy-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-4-3-8-18-16(13)23-12-14-6-10-21(11-7-14)17-19-9-5-15(20-17)22-2/h3-5,8-9,14H,6-7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDJYSTYXANLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CC(=N3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine, a multi-step organic synthesis is typically employed. Common synthetic routes might involve:
Nucleophilic substitution: : Starting from a pyrimidine base, an appropriate nucleophile can be introduced.
Etherification: : Utilizing an alcohol derivative to form the methoxy functional group.
Formation of the piperidine ring: : This usually requires amine precursors and suitable cyclization agents under controlled conditions.
Industrial Production Methods
Industrial production often involves more efficient, scalable methods, such as:
Flow chemistry: : For continuous synthesis and improved reaction control.
Catalytic processes: : Utilizing catalysts to enhance reaction rates and selectivity.
High-throughput screening: : Identifying optimal reaction conditions rapidly.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo several types of chemical reactions, including:
Oxidation: : Typically, oxidation of the methoxy group can occur.
Reduction: : The pyrimidine ring can be reduced under specific conditions.
Substitution: : Functional groups within the compound can be replaced using various substituents.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate.
Reducing agents: : Like lithium aluminum hydride.
Substituents: : Utilizing halides for nucleophilic substitutions.
Major Products
Reactions involving this compound can yield various products, such as:
Oxidized derivatives: : Where the methoxy group is converted to a carbonyl functionality.
Reduced forms: : Resulting in saturated ring structures.
Substituted compounds: : Where different functional groups replace original ones.
Scientific Research Applications
4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a versatile molecule used in:
Chemistry: : As an intermediate in complex organic synthesis.
Biology: : For studying enzyme interactions and binding assays.
Industry: : Utilized in the development of novel materials or catalysts.
Mechanism of Action
Molecular Targets and Pathways
This compound exerts its effects by:
Binding to specific receptors: : Often interacting with enzymes or protein targets.
Modulating pathways: : Influencing biological pathways through these interactions, potentially affecting cellular processes or signaling mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns on the Pyrimidine Ring
Trifluoromethyl Analogs
- 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine (CAS 2198840-47-8) Key Difference: Replaces the methoxy group at position 4 with a trifluoromethyl (-CF₃) group. Molecular Weight: 352.35 g/mol (vs. ~324.38 g/mol estimated for the methoxy analog).
Aminopyrimidine Derivatives
- 2-Aminopyrimidine derivatives with piperidin-1-yl-propoxyphenyl substituents Example: 3-(Piperidin-1-yl)propan-1-ol hydrochloride-linked pyrimidines. Key Difference: An amino (-NH₂) group at position 2 instead of methoxy.
Piperidine Substituent Variations
Phenoxy-Modified Piperidine Derivatives
- 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Key Difference: A 2,3-dimethylphenoxy group replaces the pyridinyloxy moiety. Impact: The aromatic phenoxy group may enhance π-π stacking interactions but reduce solubility due to increased hydrophobicity. This compound exhibits anti-mycobacterial activity, suggesting divergent biological targets compared to the methoxy-pyridinyl analog .
Pyrimidinone-Piperidine Hybrids
- Chromeno-pyrimidine derivatives with piperidin-4-yl groups Example: 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one. Key Difference: A fused chromene-pyrimidinone core replaces the simple pyrimidine ring.
Physicochemical and Pharmacokinetic Properties
Biological Activity
4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine, a complex organic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds. This process often employs a palladium catalyst alongside boronic acids and halides under controlled conditions to achieve high yields and purity.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Coupling | Boronic acid, Halide | Palladium catalyst, Inert atmosphere |
| 2 | Substitution | Piperidine derivatives | Mild acidic conditions |
| 3 | Purification | Solvent extraction | Recrystallization |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The pyrimidine core plays a crucial role in binding affinity, while the methoxy group influences pharmacokinetic properties. The piperidinyl group enhances specificity towards biological targets.
Mechanism Insights
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, potentially influencing neurotransmitter systems.
Pharmacological Applications
Research indicates that this compound exhibits a range of biological activities:
Case Studies
- Anticancer Activity : In vitro studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2 cells. For instance, one study reported an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases.
- Antimicrobial Activity : Preliminary data suggest efficacy against certain bacterial strains, indicating potential use in developing new antibiotics .
Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
